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Compound of Interest

Compound Name: Axitinib-d3

Cat. No.: B1147086

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural and functional distinctions between the
tyrosine kinase inhibitor Axitinib and its deuterated analog, Axitinib-d3. While direct
comparative preclinical and clinical data for Axitinib-d3 are not extensively available in the
public domain, this guide extrapolates the anticipated differences based on the principles of
deuteration and the known metabolic pathways of Axitinib.

Core Structural Differences

The fundamental structural difference between Axitinib and Axitinib-d3 lies in the isotopic
substitution of hydrogen atoms with deuterium on the N-methyl group of the benzamide moiety.
Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a
neutron, effectively doubling the mass of the atom. This substitution results in a stronger
carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Axitinib: N-methyl-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide

Axitinib-d3: N-(trideuteriomethyl)-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-
yl]sulfanyl]benzamide[1]

This seemingly minor alteration can have significant consequences for the molecule's
metabolic fate, a phenomenon known as the kinetic isotope effect.
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Physicochemical and Pharmacokinetic Properties

Quantitative data for Axitinib has been established through numerous clinical trials.[2][3][4]
However, direct comparative data for Axitinib-d3 is not publicly available. The following tables
summarize the known properties of Axitinib and the anticipated, yet unconfirmed, properties of
Axitinib-d3.

Table 1: Physicochemical Properties

Property Axitinib Axitinib-d3 Data Source
Molecular Formula C22H18N4OS C22H15D3N40OS [5]
Molecular Weight 386.47 g/mol ~389.50 g/mol [5]
CAS Number 319460-85-0 1126623-89-9 [6]

Table 2: Pharmacokinetic Parameters (Human)
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Parameter Axitinib Axiti-ni-b-d3 Datf':\-SfJurce
(Anticipated) (Axitinib)

Absorption

Bioavailability 58% Potentially Increased [3]

Tmax (Time to Peak) 2.5-4.1 hours Similar [2]

Distribution

Protein Binding >99% Unchanged [3]

Volume of Distribution 160 L Unchanged [2]

Metabolism

Primary Enzymes CYP3A4/5 CYP3A4/5 [2][3]

Minor Enzymes

CYP1A2, CYP2C19,
UGT1Al

CYP1A2, CYP2C19,
UGT1Al

[2](3]

Elimination
Half-life (t%2) 2.5-6.1 hours Potentially Increased [2]
Clearance 38 L/h Potentially Decreased  [2]

Route of Elimination

Primarily hepatic
metabolism and fecal

excretion

Primarily hepatic
metabolism and fecal

excretion

[2]

Mechanism of Action and Signaling Pathway

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth
factor receptors (VEGFRS) 1, 2, and 3.[7] By binding to the ATP-binding site of these receptor
tyrosine kinases, Axitinib inhibits downstream signaling pathways crucial for angiogenesis,

tumor growth, and metastasis. The deuteration in Axitinib-d3 is not expected to alter its

fundamental mechanism of action, as the pharmacophore responsible for VEGFR binding

remains unchanged.
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Figure 1. Axitinib's Mechanism of Action on the VEGFR Signaling Pathway.

The Deuterium Kinetic Isotope Effect on Metabolism

The primary rationale for developing Axitinib-d3 is to leverage the kinetic isotope effect to
improve its metabolic profile. Axitinib is extensively metabolized in the liver, primarily by the
cytochrome P450 enzymes CYP3A4 and CYP3AS5. One of the metabolic pathways is N-
demethylation of the benzamide group.

The C-D bond is stronger than the C-H bond, requiring more energy to break. Since the
cleavage of a C-H bond is often the rate-limiting step in CYP450-mediated metabolism,
substituting hydrogen with deuterium at this position can slow down the metabolic process.
This is expected to:

o Reduce the rate of N-demethylation: This would lead to a lower formation of the
corresponding N-desmethyl metabolite.

 Increase the plasma half-life: A slower metabolism would result in a longer circulation time
for the parent drug.

 Increase overall drug exposure (AUC): A longer half-life and reduced clearance would lead to
a higher area under the curve.

o Potentially alter the metabolite profile: By slowing down one metabolic pathway, others may
become more prominent.
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Figure 2. Expected Impact of Deuteration on Axitinib Metabolism.

Experimental Protocols

While specific protocols for a direct comparison of Axitinib and Axitinib-d3 are not publicly
available, the following outlines standard methodologies that would be employed for such an
evaluation.

Synthesis of Axitinib-d3

A plausible synthetic route for Axitinib-d3 would follow established procedures for Axitinib
synthesis, with the key modification being the use of a deuterated starting material.

Objective: To synthesize N-(trideuteriomethyl)-2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-
yl]sulfanyl]benzamide.

Materials:
o 2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzoic acid
o Trideuteriomethylamine hydrochloride (CD3sNHz-HCI)

o Coupling agents (e.g., HATU, HOB)
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e Organic base (e.g., DIPEA)
e Anhydrous solvent (e.g., DMF)
Procedure:

o Dissolve 2-[[3-[(E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfanyl]lbenzoic acid in anhydrous
DMF.

e Add HATU and HOBt to the solution and stir for 10 minutes at room temperature to activate
the carboxylic acid.

» In a separate flask, neutralize trideuteriomethylamine hydrochloride with an equivalent of
DIPEA.

o Add the neutralized trideuteriomethylamine solution to the activated acid solution.
e Add an additional 2-3 equivalents of DIPEA to the reaction mixture.
 Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

e Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

o Characterize the final product by H NMR, 13C NMR, and high-resolution mass spectrometry
to confirm its identity and isotopic purity.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Axitinib and Axitinib-d3 in human liver
microsomes.

Materials:
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Axitinib and Axitinib-d3 stock solutions (e.g., in DMSO)

Human liver microsomes (HLMSs)

NADPH regenerating system

Phosphate buffer (pH 7.4)

Acetonitrile with an internal standard (for quenching)

Procedure:

e Pre-warm a suspension of HLMs in phosphate buffer at 37°C.

o Add Axitinib or Axitinib-d3 to the HLM suspension to a final concentration of 1 uM.
« Initiate the metabolic reaction by adding the NADPH regenerating system.

e At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction
mixture.

¢ Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
o Centrifuge the samples to precipitate proteins.

e Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (Axitinib
or Axitinib-d3).

o Calculate the in vitro half-life (t2) and intrinsic clearance (CLint) for each compound.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of Axitinib and Axitinib-d3 following oral
administration to rats or mice.

Materials:

» Axitinib and Axitinib-d3 formulated for oral gavage
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o Male Sprague-Dawley rats (or other suitable rodent model)

¢ Blood collection supplies (e.g., capillary tubes, EDTA tubes)

Procedure:

o Fast animals overnight prior to dosing.

o Administer a single oral dose of Axitinib or Axitinib-d3 to separate groups of animals.

e Collect blood samples via tail vein or other appropriate method at predetermined time points
(e.g.,0.25,0.5,1, 2, 4,6, 8, 12, 24 hours post-dose).

e Process blood samples to obtain plasma and store at -80°C until analysis.
o Extract the drugs from plasma samples using protein precipitation or liquid-liquid extraction.

e Quantify the plasma concentrations of Axitinib and Axitinib-d3 using a validated LC-MS/MS
method.

o Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t%, clearance, volume of
distribution) for each compound using appropriate software.

Conclusion

The strategic deuteration of Axitinib at the N-methyl group to create Axitinib-d3 is a well-
established medicinal chemistry approach aimed at improving the drug's metabolic stability.
Based on the known metabolic pathways of Axitinib, it is anticipated that Axitinib-d3 will exhibit
a reduced rate of N-demethylation, leading to a longer half-life and increased systemic
exposure. This could potentially translate to improved efficacy, a more favorable dosing
regimen, or a better safety profile by reducing the formation of certain metabolites. However, it
is crucial to note that these are theoretical advantages based on the kinetic isotope effect. A
definitive understanding of the comparative pharmacology of Axitinib and Axitinib-d3 awaits
the publication of direct, head-to-head preclinical and clinical studies. The experimental
protocols outlined in this guide provide a framework for how such comparative data could be
generated to validate these hypotheses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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